molecular formula C16H12O2S B13897968 [2-(1-Benzothien-2-yl)phenyl]acetic acid

[2-(1-Benzothien-2-yl)phenyl]acetic acid

Katalognummer: B13897968
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: WDSPYBULHZVHQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid typically involves the formation of the benzothiophene core followed by the introduction of the phenylacetic acid moiety. One common method involves the cyclization of 2-arylthiophenes under acidic conditions to form the benzothiophene ring. This is followed by a Friedel-Crafts acylation reaction to introduce the phenylacetic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalytic processes to improve yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed to form the carbon-carbon bonds necessary for the synthesis of benzothiophene derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit beta-lactamase enzymes, which are involved in antibiotic resistance . Additionally, it can modulate the activity of estrogen receptors, making it a potential candidate for hormone-related therapies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid is unique due to its specific structural features, which confer distinct biological activities. Unlike other benzothiophene derivatives, it has a phenylacetic acid moiety that enhances its ability to interact with certain molecular targets, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C16H12O2S

Molekulargewicht

268.3 g/mol

IUPAC-Name

2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid

InChI

InChI=1S/C16H12O2S/c17-16(18)10-11-5-1-3-7-13(11)15-9-12-6-2-4-8-14(12)19-15/h1-9H,10H2,(H,17,18)

InChI-Schlüssel

WDSPYBULHZVHQG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.